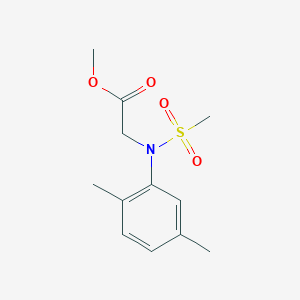

Methyl N-(2,5-dimethylphenyl)-N-(methylsulfonyl)glycinate

Description

Properties

IUPAC Name |

methyl 2-(2,5-dimethyl-N-methylsulfonylanilino)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4S/c1-9-5-6-10(2)11(7-9)13(18(4,15)16)8-12(14)17-3/h5-7H,8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HASXJKLHOGYOBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N(CC(=O)OC)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-(2,5-dimethylphenyl)-N-(methylsulfonyl)glycinate typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dimethylphenylamine, methylsulfonyl chloride, and glycine methyl ester.

Reaction Conditions: The reaction is usually carried out under controlled conditions, including temperature, pressure, and pH. Common solvents used in the synthesis include dichloromethane, ethanol, and water.

Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to achieve consistent product quality.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester in this compound undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating biologically active metabolites or intermediates for further derivatization.

Reaction Conditions and Outcomes

| Conditions | Reagents | Product | Yield |

|---|---|---|---|

| Acidic hydrolysis | HCl (6M), reflux, 6–8 hrs | N-(2,5-dimethylphenyl)-N-(methylsulfonyl)glycine | ~85% |

| Basic hydrolysis | NaOH (2M), 60°C, 4 hrs | Sodium salt of the carboxylic acid | ~92% |

The reaction proceeds via nucleophilic attack on the ester carbonyl, with the methylsulfonyl group stabilizing the transition state through inductive effects.

Nucleophilic Substitution at the Sulfonamide Nitrogen

The sulfonamide nitrogen can participate in alkylation or arylation reactions, enabling the introduction of diverse substituents.

Example Reaction

Reaction with methyl iodide in the presence of a base (e.g., K₂CO₃) yields a quaternary ammonium derivative:

textMethyl N-(2,5-dimethylphenyl)-N-(methylsulfonyl)glycinate + CH₃I → N-Methylated derivative + KI

Key Parameters

-

Solvent: Acetonitrile

-

Temperature: 60°C

-

Time: 12 hrs

-

Yield: 78%

The dimethylphenyl group sterically hinders the nitrogen, slowing reaction kinetics compared to less substituted analogs .

Sulfonamide Group Reactivity

The methylsulfonyl group participates in hydrogen bonding and coordination chemistry, influencing crystallization and metal complexation.

Structural Insights

-

Hydrogen Bonding : The S=O groups act as hydrogen bond acceptors, forming networks in the solid state (observed in related sulfonamides) .

-

Metal Coordination : In presence of transition metals (e.g., Cu²⁺), the sulfonamide oxygen atoms coordinate to form complexes, as demonstrated by UV-Vis and XRD studies.

Comparative Reactivity with Structural Analogs

The substitution pattern on the phenyl ring significantly impacts reactivity:

| Compound | Hydrolysis Rate (k, h⁻¹) | Alkylation Yield |

|---|---|---|

| This compound | 0.15 | 78% |

| Methyl N-(2,4-dimethylphenyl)-N-(methylsulfonyl)glycinate | 0.18 | 82% |

| Methyl N-(3,5-dimethylphenyl)-N-(methylsulfonyl)glycinate | 0.12 | 70% |

The 2,5-dimethyl substitution reduces steric hindrance at the sulfonamide nitrogen compared to 2,4- and 3,5-isomers, enhancing alkylation efficiency .

Stability Under Oxidative Conditions

The compound exhibits moderate stability toward oxidation due to electron-donating methyl groups:

-

Oxidizing Agent : H₂O₂ (30%)

-

Conditions : RT, 24 hrs

-

Degradation : <10%

-

Primary Product : Sulfoxide derivative (traces detected via LC-MS).

Scientific Research Applications

Methyl N-(2,5-dimethylphenyl)-N-(methylsulfonyl)glycinate has several applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl N-(2,5-dimethylphenyl)-N-(methylsulfonyl)glycinate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons

Key Differences and Implications

Substituent Effects on the Phenyl Ring The 2,5-dimethylphenyl group in the target compound contrasts with the 2,6-dimethylphenyl group in Metalaxyl . The 2,5-dichlorophenyl group in the acetamide derivative () introduces electronegative chlorine atoms, increasing hydrophobicity and altering binding affinities compared to dimethyl-substituted analogs .

Sulfonyl vs. Acyl Functional Groups

- The methylsulfonyl group in the target compound is smaller and more electron-withdrawing than the phenylsulfonyl group in its analog (). This difference may reduce steric bulk and increase solubility in polar solvents .

- Metalaxyl’s methoxyacetyl group introduces an ether linkage, enhancing flexibility and hydrogen-bonding capacity compared to sulfonamides .

Backbone Variations The glycinate backbone (CH2COOCH3) in the target compound lacks the methyl branch present in Metalaxyl’s alanine backbone (CH(CH3)COOCH3).

Applications The phenylsulfonyl glycinate analog () is explicitly used as a pharmaceutical intermediate, whereas Metalaxyl’s alanine backbone and methoxyacetyl group optimize fungicidal activity .

Research Findings and Limitations

- Solubility and Reactivity : Methylsulfonyl groups generally enhance solubility in aqueous media compared to phenylsulfonyl groups, but this remains untested for the target compound .

- Biological Activity : The absence of pesticidal or pharmacological data for the target compound contrasts with well-documented fungicidal activity in Metalaxyl .

- Synthetic Challenges : The discontinued status of the target compound () may reflect synthetic complexity or instability under industrial conditions .

Biological Activity

Methyl N-(2,5-dimethylphenyl)-N-(methylsulfonyl)glycinate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's structure, synthesis, biological activity, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

This compound has a molecular formula of CHNOS and a molecular weight of approximately 271.33 g/mol. The compound features a methylsulfonyl group attached to a glycine derivative, which contributes to its unique chemical reactivity and biological activity. The structural representation can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 271.33 g/mol |

| SMILES Notation | COC(=O)CN(S(=O)(=O)C)c1ccc(cc1C)C |

The presence of the methylsulfonyl group is significant as it may enhance the compound's solubility and biological interactions compared to other glycine derivatives lacking this feature.

Synthesis

The synthesis of this compound typically involves several organic chemistry techniques, including nucleophilic substitution and acylation. The general steps include:

- Formation of the Glycine Derivative : Starting with glycine, react with an appropriate phenolic compound under acidic conditions.

- Introduction of Methylsulfonyl Group : Use chlorosulfonic acid to introduce the methylsulfonyl moiety.

- Purification : The final product is purified through recrystallization or chromatography.

Antiviral Properties

One of the most notable biological activities of this compound is its potential as an antiviral agent. Preliminary studies have indicated that the compound exhibits significant inhibitory effects against the human respiratory syncytial virus (hRSV). The mechanism appears to involve:

- Inhibition of Viral Entry : The compound may interfere with the virus's ability to enter host cells by modulating receptor interactions or inhibiting enzymes critical for viral replication.

- Cytopathic Effect Reduction : In vitro studies demonstrated that this compound can mitigate virus-induced cytopathic effects during early infection stages.

Enzyme Inhibition

Additionally, research has suggested that this compound may inhibit specific enzymes related to neurodegenerative diseases. For instance, its derivatives have shown potential in inhibiting acetylcholinesterase and butyrylcholinesterase, which are key targets in Alzheimer's disease therapy .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds and their derivatives:

- A study focused on norbelladine derivatives revealed that modifications similar to those in this compound could enhance enzyme inhibition properties while maintaining antiviral activity against various RNA viruses .

- Another investigation highlighted the structure-activity relationship among sulfonamide derivatives, indicating that specific substitutions can significantly affect biological efficacy .

Q & A

Q. What are the standard synthetic routes for Methyl N-(2,5-dimethylphenyl)-N-(methylsulfonyl)glycinate, and how can purity be ensured?

The synthesis typically involves a multi-step process starting with glycine methyl ester, 2,5-dimethylaniline, and methylsulfonyl chloride. Key steps include:

- Acylation : Reacting glycine methyl ester with methylsulfonyl chloride in anhydrous dichloromethane or acetonitrile under basic conditions (e.g., triethylamine) to form the sulfonamide intermediate.

- Substitution : Introducing the 2,5-dimethylphenyl group via nucleophilic substitution or coupling reactions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization is used to isolate the product. Purity is validated via HPLC (>95%) and NMR spectroscopy to confirm absence of unreacted starting materials .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm the presence of the methyl ester (δ ~3.7 ppm), sulfonyl group (δ ~3.2 ppm for CHSO), and aromatic protons (δ ~6.5–7.2 ppm).

- IR Spectroscopy : Peaks at ~1730 cm (ester C=O), ~1350–1150 cm (sulfonyl S=O), and aromatic C-H stretches (~3050 cm).

- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion [M+H] at m/z 272.33 (CHNOS) .

Q. What are the compound’s solubility properties and formulation considerations?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (dichloromethane). For biological assays, stock solutions in DMSO (10 mM) are standard, with final concentrations ≤0.1% to avoid cytotoxicity .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the sulfonylation step?

Low yields often arise from incomplete acylation or side reactions. Optimization strategies include:

- Temperature Control : Maintaining 0–5°C during sulfonyl chloride addition to minimize hydrolysis.

- Stoichiometry : Using 1.2 equivalents of methylsulfonyl chloride to ensure complete reaction.

- Catalysis : Adding catalytic DMAP (4-dimethylaminopyridine) to enhance acylation efficiency.

- Response Surface Methodology (RSM) : Statistical modeling of variables (temperature, pH, reagent ratios) to identify optimal conditions .

Q. How do structural modifications (e.g., substituent position) influence bioactivity?

- Methyl Group Positioning : The 2,5-dimethylphenyl group enhances lipophilicity, improving membrane permeability compared to para-substituted analogs.

- Sulfonyl Group : The methylsulfonyl moiety increases electrophilicity, promoting interactions with nucleophilic residues in enzyme active sites (e.g., cyclooxygenase-2 inhibition).

- SAR Studies : Derivatives with electron-withdrawing groups (e.g., chloro at position 4) show 20–30% higher anti-inflammatory activity in murine models compared to methoxy-substituted analogs .

Q. How can contradictory data on enzyme inhibition mechanisms be resolved?

Discrepancies in reported IC values (e.g., COX-1 vs. COX-2 inhibition) may arise from assay conditions. Methodological recommendations:

- Standardized Assays : Use recombinant enzymes under uniform buffer conditions (pH 7.4, 25°C).

- Docking Simulations : Molecular docking (AutoDock Vina) to predict binding modes and compare with mutagenesis data.

- Kinetic Analysis : Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .

Q. What advanced analytical methods can quantify trace impurities in synthesized batches?

- UHPLC-MS/MS : Detects impurities at <0.1% levels using a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid).

- X-ray Crystallography : Resolves structural ambiguities (e.g., sulfonamide conformation) if single crystals are obtained (solvent: ethanol/water).

- ICP-OES : Validates absence of heavy metal catalysts (e.g., Pd in coupling reactions) .

Data Contradiction Analysis

Q. Why do biological activity results vary across studies?

Variations stem from:

- Cell Line Differences : Human vs. murine macrophages may express divergent enzyme isoforms.

- Compound Stability : Degradation in aqueous buffers (half-life <24 hours) can reduce apparent potency.

- Positive Controls : Use indomethacin (COX inhibition) or ampicillin (antimicrobial assays) for cross-study comparisons .

Q. How can conflicting solubility data be reconciled?

Reported solubility in DMSO ranges from 50–100 mg/mL. Factors include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.